molecular formula C26H30N4O B7704687 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7704687
M. Wt: 414.5 g/mol
InChI Key: WPVIEMDTQPEWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves binding to a specific protein target. This binding results in inhibition of the target protein's activity, leading to downstream effects on cellular processes. The exact mechanism by which this occurs is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide have been investigated in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its specificity for a particular protein target and its anti-inflammatory properties. However, there are also limitations to its use. It may not be effective in all disease models, and its mechanism of action is still being studied.

Future Directions

There are several future directions for research on 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. These include further investigation into its mechanism of action, exploration of its potential applications in treating specific diseases, and optimization of its synthesis method to improve yield and purity. Additionally, studies could be conducted to investigate potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multistep process. First, 1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid is reacted with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in scientific research. It has been found to have activity against a specific protein target, making it a potential tool for studying the function of this protein. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in studying the role of inflammation in various disease states.

properties

IUPAC Name

4-tert-butyl-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O/c1-16(2)15-30-24-21(14-19-8-7-17(3)13-22(19)27-24)23(29-30)28-25(31)18-9-11-20(12-10-18)26(4,5)6/h7-14,16H,15H2,1-6H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIEMDTQPEWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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